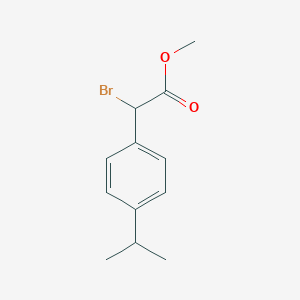![molecular formula C14H30O3Si B13890700 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is a chemical compound that belongs to the class of silyl ethers. Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxypropyl chain, which is further connected to an oxan-3-ol moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol typically involves the protection of a hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:
-
Protection of Hydroxyl Group
- Reactant: Alcohol
- Reagent: TBDMS-Cl
- Base: Imidazole or Pyridine
- Solvent: DMF or Acetonitrile
- Temperature: Room Temperature
-
Formation of this compound
- Reactant: Protected Alcohol
- Reagent: Oxan-3-ol derivative
- Solvent: Aprotic Solvent
- Temperature: Room Temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
化学反应分析
Types of Reactions
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions (e.g., acetic acid/water mixture).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, Acyl chlorides
Deprotection: TBAF in THF, Acetic acid/water mixture
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol has various scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group, preventing unwanted reactions. The deprotection process involves nucleophilic attack by fluoride ions or acidic hydrolysis, leading to the cleavage of the silyl ether bond and release of the free alcohol.
相似化合物的比较
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-propanol: Another silyl ether used as a protecting group for alcohols.
tert-Butyldimethylsilyl chloride: A reagent used for the protection of hydroxyl groups.
tert-Butyldimethylsilanol: A related compound with similar protective properties.
Uniqueness
6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the oxan-3-ol moiety. This combination allows for selective protection and deprotection of hydroxyl groups in complex synthetic pathways, making it a valuable tool in organic synthesis.
属性
分子式 |
C14H30O3Si |
|---|---|
分子量 |
274.47 g/mol |
IUPAC 名称 |
6-[1-[tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol |
InChI |
InChI=1S/C14H30O3Si/c1-7-12(13-9-8-11(15)10-16-13)17-18(5,6)14(2,3)4/h11-13,15H,7-10H2,1-6H3 |
InChI 键 |
YPMQGQOVNXHZBP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1CCC(CO1)O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



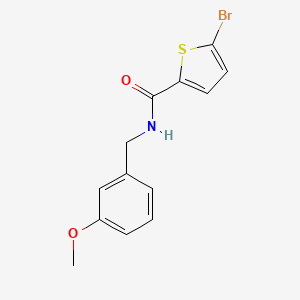
![(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid; methanamine](/img/structure/B13890638.png)
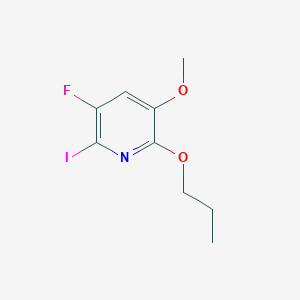
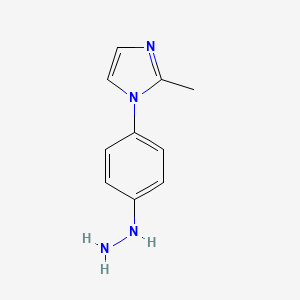
![tert-butyl N-[1-(6-nitrobenzotriazol-1-yl)-3-phenyl-1-sulfanylidenepropan-2-yl]carbamate](/img/structure/B13890654.png)
![Ethyl 2-[3,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetate](/img/structure/B13890674.png)
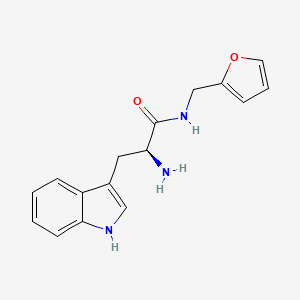
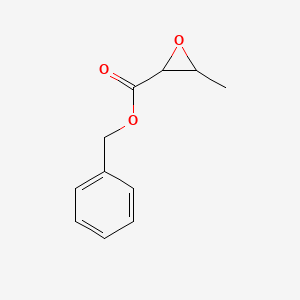
![(3aR,7aR)-1,3-Bis(2-isopropylphenyl)-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13890696.png)
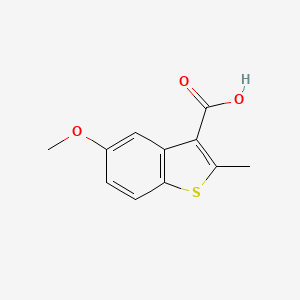
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)

